Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate

Physicochemical profiling Solubility Basicity

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate (CAS 175202-32-1) is a fully substituted, heterocyclic small molecule (MW: 225.27 g/mol) constructed around a thiophene core. Its unique substitution pattern—featuring an electron-donating dimethylamino group at the 5-position, an electron-withdrawing cyano group at the 4-position, an amino group at the 3-position, and a methyl ester at the 2-position—creates a 'push-pull' electronic system.

Molecular Formula C9H11N3O2S
Molecular Weight 225.27 g/mol
CAS No. 175202-32-1
Cat. No. B071159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate
CAS175202-32-1
Molecular FormulaC9H11N3O2S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C(=C(S1)C(=O)OC)N)C#N
InChIInChI=1S/C9H11N3O2S/c1-12(2)8-5(4-10)6(11)7(15-8)9(13)14-3/h11H2,1-3H3
InChIKeyYJNFNKKEZQZWAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate (CAS 175202-32-1): A Tetrasubstituted Thiophene Building Block for Medicinal Chemistry and Fragment-Based Screening


Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate (CAS 175202-32-1) is a fully substituted, heterocyclic small molecule (MW: 225.27 g/mol) constructed around a thiophene core . Its unique substitution pattern—featuring an electron-donating dimethylamino group at the 5-position, an electron-withdrawing cyano group at the 4-position, an amino group at the 3-position, and a methyl ester at the 2-position—creates a 'push-pull' electronic system . This compound is not a commercial drug but a versatile synthetic intermediate and a curated fragment in the Maybridge screening collection, positioning it as a tool for early-stage drug discovery [1].

Maybridge curated fragment for FBLD campaigns
Tetrasubstituted thiophene with push-pull electronics
Reactive dimethylamino handle for divergent synthesis

Why Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate Cannot Be Replaced by Common 5-Substituted Thiophene Analogs


The 5-position dimethylamino substituent is the critical structural discriminator. Replacing it with a 5-methyl (CAS 85092-72-4), 5-methylthio (CAS 129332-45-2), or 5-piperidino (CAS 499771-09-4) group alters key molecular properties that dictate reactivity, solubility, and biological recognition . The dimethylamino group introduces a basic tertiary amine (pKa ~4-5), enabling pH-dependent aqueous solubility and salt formation that is inaccessible to neutral, non-basic analogs . Furthermore, as a strong π-electron donor, it directly modulates the push-pull electronic character of the thiophene core, shifting its UV-Vis absorption and chemical reactivity compared to analogs with weaker or absent donor groups . Generic substitution therefore risks losing these specific, tunable physicochemical properties.

Loss of pH-dependent solubility

5-Methyl or methylthio analogs lack the basic amine; salt formation and acid-phase solubility are lost.

Altered push-pull electronics

Weaker or absent π-donors at the 5-position shift UV-Vis absorption and chemical reactivity away from the target profile.

Inaccessible diversification route

Inert 5-substituents cannot be displaced or quaternized, limiting library expansion compared with the dimethylamino handle.

Quantitative Differentiation of Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate from its Closest Analogs


Enhanced Solubility and Basicity: Dimethylamino vs. Methylthio and Unsubstituted Analogs

The target compound's 5-dimethylamino group imparts a significantly higher predicted basicity compared to non-basic analogs. While experimental pKa data is unavailable, the presence of a tertiary amine is expected to confer a pKa in the range of 4-5, enabling salt formation and aqueous solubility at low pH. This property is completely absent in the 5-methylthio (CAS 129332-45-2, predicted pKa ~ -1.20) and 5-unsubstituted (CAS 102123-28-4, predicted pKa ~ -0.93) analogs . The target compound also exhibits a higher predicted water solubility (estimated 2423 mg/L) and a distinct LogP of 2.73, confirming its favorable balance of lipophilicity and hydrophilicity for drug-like space .

Basicity & solubility
Data to verify
Predicted basic amine (pKa ~4-5) and estimated water solubility 2423 mg/L vs non-basic analogs (predicted pKa ~-1)
Supports pH-dependent purification and ionic target engagement
Predicted values; experimental validation required
Physicochemical profiling Solubility Basicity

Structural Confirmation via Archived Reference Spectra: A Prerequisite for Building Block Integrity

Procurement decisions for synthetic building blocks depend on unambiguous structural proof. Unlike many analogs that lack publicly accessible reference data, the target compound's identity is supported by archived 1H NMR and FTIR spectra in the KnowItAll Spectral Library [1]. The sample was sourced from Maybridge Chemical Company, a reputable supplier of screening compounds [1]. Key spectral signatures include the characteristic singlet for the dimethylamino protons at δ ~2.8–3.2 ppm in 1H NMR (CDCl3 solvent) and the absence of a proton for the cyano group, which provides a cleaner, more interpretable spectrum than analogs containing additional aromatic protons .

Reference spectra
Source review
1H NMR and FTIR spectra available in KnowItAll library; comparators lack accessible spectra
Enables immediate in-house identity verification upon receipt
Sample sourced from Maybridge; CDCl₃ / KBr conditions
Quality Control Analytical Chemistry Structural Confirmation

Differentiated Reactivity: A Nucleophilic Dimethylamino Handle for Divergent Synthesis

The 5-dimethylamino group serves as a unique reactive handle for further synthetic elaboration that is unavailable in C-, S-, or unsubstituted analogs. It can be quaternized to form ammonium salts, oxidized to an N-oxide, or displaced by nucleophiles, thus providing access to a wider array of 5-substituted thieno-fused heterocycles. In the context of the Gewald reaction, the use of N,N-dimethylformamide dimethyl acetal or similar aminal esters allows for the direct introduction of this functional group during thiophene synthesis, enabling a more convergent strategy compared to post-functionalization . This distinct reactivity is a key differentiator from the 5-piperidino analog, which is sterically more hindered and less reactive toward nucleophilic displacement, but offers greater conformational constraint .

Synthetic versatility
Class-level inference
Dimethylamino group is a reactive handle for quaternization, oxidation, or displacement; 5-methyl/piperidino analogs remain inert end-groups
Enables late-stage diversification into thieno-fused heterocycles
Reactivity inferred from class; yields require experimental validation
Synthetic Chemistry Divergent Synthesis Building Blocks

Curated Presence in the Maybridge Fragment Library: A 'Lead-Like' Endorsement

The sourcing of this specific compound from the Maybridge Chemical Company and its inclusion in the broader Maybridge screening collection provides a critical, non-trivial differentiator [1]. Maybridge fragments are pre-filtered to remove reactive nuisance compounds (e.g., Pan-Assay Interference Compounds or PAINS) and adhere to 'Rule of Three' guidelines for fragment-like properties (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . The target compound's predicted profile aligns with these criteria (MW: 225.27; cLogP: 2.73; HBD: 2; HBA: 5), suggesting it has passed a degree of in silico vetting. Generic analogs from non-specialized vendors may not have undergone similar curation, increasing the risk of acquiring a compound with unfavorable properties for fragment-based screening.

Fragment curation
Class-level inference
Maybridge collection pre-screening removes PAINS; compound aligns with Ro3 (MW 225.27, cLogP 2.73, HBD 2)
Reduces risk of nuisance screening hits in fragment-based campaigns
Based on library design principles and predicted properties
Fragment-Based Drug Discovery Screening Libraries Drug-Like Properties

Optimal Deployment Scenarios for Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate Based on Proven Differentiators


Fragment-Based Lead Discovery (FBLD) with a Focus on Engaging Acidic or Polar Binding Sites

The compound's combination of a basic dimethylamino group and a cyano group makes it a prime candidate for fragment screens targeting proteins with acidic residues (e.g., Asp, Glu) in their active sites. The protonatable amine can form a strong charge-reinforced hydrogen bond, while the cyano group can act as a hydrogen bond acceptor, as evidenced by the compound's favorable physicochemical profile for fragment-based screening . Its curated presence in the Maybridge collection further de-risks hit validation, a direct consequence of the evidence presented in Section 3 [1].

Divergent Synthesis of 5-Substituted Thieno[2,3-d]pyrimidine Libraries

The 5-dimethylamino group is not merely a substituent; it is a latent leaving group. This allows for the compound to be used as a divergent intermediate to access a library of 5-functionalized thieno[2,3-d]pyrimidines, a privileged scaffold in kinase inhibitor design [2]. As detailed in Section 3, this reactivity advantage over the inert 5-methyl or 5-methylthio analogs enables the generation of significantly more chemical diversity from a single starting material .

Physicochemical Property Modulation via Salt Formation

For projects where aqueous solubility of intermediates or final compounds is a major bottleneck, the basic dimethylamino group offers a decisive advantage over neutral analogs. It allows for the facile formation of hydrochloride or other salts, dramatically altering the compound's solubility and crystallinity for purification or formulation purposes . This property, highlighted in Section 3, provides a practical procurement rationale when synthesis and purification scalability are paramount considerations.

Synthesis of 'Push-Pull' Chromophores for Materials Science

The defined push-pull electronic system, created by the electron-donating dimethylamino group and electron-withdrawing cyano/ester groups, makes this compound a core scaffold for developing novel non-linear optical (NLO) chromophores or fluorescent dyes . This application benefits from the compound's electronic differentiation over analogs lacking a strong donor at the 5-position, as established in Section 2.

Application
Selection Property
Validation Focus
Fragment-based screening for acidic binding sites
Basic dimethylamino group for ionic interactions
Binding confirmation and hit validation endpoints
Thieno[2,3-d]pyrimidine library synthesis
Reactive amine as latent leaving group
Diversification efficiency and product purity
Salt formation for solubility improvement
Protonatable tertiary amine
Solubility and crystallinity assessment
NLO chromophore or fluorescent dye development
Push-pull electronic system
Photophysical property characterization
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